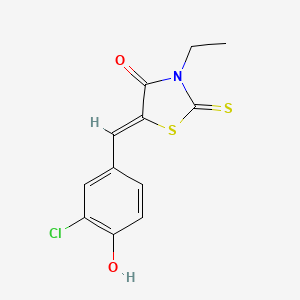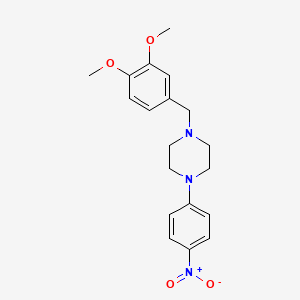![molecular formula C14H18FN3O2 B4964330 N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)
N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as FPUPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPUPU belongs to the class of compounds known as ureas, which have been widely studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves its interaction with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea enhances the activity of the GABA-A receptor, leading to the inhibition of neuronal excitability and the suppression of seizures. It also exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to the enhancement of GABAergic neurotransmission. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to the suppression of inflammation. N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and differentiation of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is its potent anticonvulsant and analgesic properties, which make it an ideal candidate for the development of new therapeutics for the treatment of neurological disorders and pain. However, one of the limitations of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated before its clinical use.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. One of the areas of interest is the development of new analogs of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, the study of the molecular mechanisms underlying the effects of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea on neuronal function and inflammation can lead to the development of new therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves the reaction of 2-fluoroaniline with N-(tert-butoxycarbonyl)-3-aminopropyl pyrrolidine-2-one, followed by deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The resulting product is purified by column chromatography to obtain N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c15-11-5-1-2-6-12(11)17-14(20)16-8-4-10-18-9-3-7-13(18)19/h1-2,5-6H,3-4,7-10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJVZHULWBZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)


![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)

![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)
![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)
![ethyl 2-[(N,N-dipropylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4964345.png)